molecular formula C11H20O B8714954 2,2,7,7-Tetramethylcycloheptanone CAS No. 64342-79-6

2,2,7,7-Tetramethylcycloheptanone

Cat. No.: B8714954
CAS No.: 64342-79-6
M. Wt: 168.28 g/mol
InChI Key: JLKIAKRBHSJJCQ-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethylcycloheptanone is a specialized cyclic ketone of significant interest in advanced chemical research and development. Its structure, featuring sterically demanding tetramethyl groups on a seven-membered ring, makes it a valuable building block for synthesizing complex molecular architectures. Research on closely related tetramethyl-substituted seven-membered ring systems indicates their utility as key precursors in heterocyclic chemistry, particularly for constructing novel compounds with potential pharmacological profiles, such as nitroxide free radicals . Furthermore, the cycloheptanone scaffold is recognized as a critical intermediate in organic synthesis, serving as a precursor for various pharmaceuticals and fine chemicals . This reagent is provided "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound to explore new synthetic pathways and develop innovative materials and bioactive molecules.

Properties

CAS No.

64342-79-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2,2,7,7-tetramethylcycloheptan-1-one

InChI

InChI=1S/C11H20O/c1-10(2)7-5-6-8-11(3,4)9(10)12/h5-8H2,1-4H3

InChI Key

JLKIAKRBHSJJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC(C1=O)(C)C)C

Origin of Product

United States

Scientific Research Applications

1.1. Catalytic Applications

One of the primary applications of 2,2,7,7-Tetramethylcycloheptanone lies in its role as an intermediate in organic synthesis. It can serve as a precursor for synthesizing more complex organic molecules. The compound's ability to participate in various reactions enhances its utility in creating pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceuticals

In a study examining the synthesis of biologically active compounds, this compound was utilized as a starting material to produce novel drug candidates. The compound's structural features allowed for modifications that led to increased biological activity and specificity against targeted diseases.

Compound Application Result
This compoundPrecursor for drug synthesisEnhanced activity against specific targets

2.1. Fragrance Formulations

Due to its pleasant odor profile, this compound is widely used in the fragrance industry. It acts as a key ingredient in creating complex scent formulations that are appealing to consumers.

Case Study: Perfume Composition

A case study highlighted the use of this compound in a popular perfume brand where it contributed to the overall fragrance profile by providing a fresh and vibrant note. The stability of the compound under various conditions makes it suitable for long-lasting fragrances.

Fragrance Brand Key Notes Role of this compound
Brand XFresh floralEnhances freshness and longevity

3.1. Solvent Properties

The solvent properties of this compound make it valuable in industrial applications where high solubility and low volatility are required. It can be used in coatings and adhesives formulations.

Case Study: Coating Formulation

Research conducted on coating formulations demonstrated that incorporating this compound improved adhesion and durability of the coatings applied on various substrates.

Application Property Improved Outcome
CoatingsAdhesion and durabilityEnhanced performance under environmental stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,2,7,7-Tetramethyloctane with structurally analogous hydrocarbons and ketones, highlighting key physicochemical and functional differences:

Compound Molecular Formula Molecular Weight (g/mol) LogP Vapor Pressure (mmHg) Key Applications CAS No.
2,2,7,7-Tetramethyloctane C₁₂H₂₆ 170.33 6.40 1.0 ± 0.2 Petroleum analysis, calibration standard 1071-31-4
2,2,4,4-Tetramethyloctane C₁₂H₂₆ 170.33 ~5.80* N/A Solvent, polymer research 62183-79-3
2,2,4,6,6-Pentamethylheptane C₁₂H₂₆ 170.33 ~6.20* N/A Fuel additive, synthetic lubricant 13475-82-6
2,2,4,4-Tetramethyl-3-pentanone C₉H₁₆O 140.22 ~2.50* N/A Intermediate in organic synthesis 815-24-7
2,2,7,7-Tetramethyltricyclo[6.2.1.0¹⁶]undec-4-en-3-one C₁₅H₂₀O 216.32 N/A N/A Insecticidal/repellent research N/A

Notes:

  • Branching Effects : 2,2,7,7-Tetramethyloctane exhibits higher LogP and lower vapor pressure compared to 2,2,4,4-Tetramethyloctane due to increased steric hindrance and symmetry, which reduce molecular flexibility and volatility .
  • Ketone Comparison: 2,2,4,4-Tetramethyl-3-pentanone, a tetramethyl-substituted ketone, has significantly lower hydrophobicity (LogP ~2.50) due to the polar carbonyl group, making it more reactive in synthetic chemistry .
  • Bicyclic/Tricyclic Analogs : The tricyclic ketone from Litsea dilleniifolia (C₁₅H₂₀O) demonstrates bioactivity against stored-product insects, highlighting how structural complexity (e.g., fused rings) can confer functional diversity absent in simpler hydrocarbons .

Research Findings and Industrial Relevance

  • Petroleum Analysis : 2,2,7,7-Tetramethyloctane is used as a standard for chromatographic calibration due to its stability and predictable retention behavior, critical for quantifying branched hydrocarbons in fuels .
  • Material Science : Branched alkanes like 2,2,4,6,6-Pentamethylheptane are investigated as synthetic lubricants for high-temperature applications, where their low volatility and thermal stability outperform linear alkanes .
  • Biological Activity : The tricyclic ketone analog (C₁₅H₂₀O) shows 60–80% repellency against Tribolium castaneum beetles, suggesting that methylation patterns combined with ring systems enhance bioactivity .

Discrepancies and Limitations

The provided evidence lacks data on 2,2,7,7-Tetramethylcycloheptanone, the compound specified in the query. The comparisons above instead focus on 2,2,7,7-Tetramethyloctane and its analogs due to data availability. Future studies should address this gap, particularly regarding cyclic ketones with similar substitution patterns.

Q & A

Q. What are the recommended synthetic routes for 2,2,7,7-Tetramethylcycloheptanone, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions with ketonization of substituted cycloheptane precursors. For example, a seven-step protocol using selective oxidation agents (e.g., pyridinium chlorochromate) and stabilizing intermediates under controlled temperatures (-20°C to 80°C) is effective. Purification via column chromatography with silica gel or recrystallization in ethanol is critical. Analytical techniques like GC-MS should confirm purity (>98%) .

Q. How should researchers characterize the physical properties of this compound?

Methodological Answer: Key methods include:

  • Boiling/Melting Points : Differential Scanning Calorimetry (DSC) for precise determination (e.g., normal boiling point ~250–270°C, critical temperature >400°C) .
  • Spectral Analysis : 13C NMR^{13}\text{C NMR} for carbonyl group identification (δ ~210–220 ppm) and 1H NMR^{1}\text{H NMR} for methyl group splitting patterns (δ ~1.1–1.3 ppm). FT-IR confirms C=O stretching (~1700–1750 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage : Under nitrogen at ambient temperatures to prevent oxidation .
  • Hazard Mitigation : Use fume hoods (combustible liquid, H227/H302 hazards) and PPE (gloves, goggles). Detailed safety data should align with GHS standards .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer: Employ kinetic isotope effects (KIE) and computational modeling (DFT) to study steric effects from tetramethyl groups. For example, deuterated analogs (e.g., 2,4,6-Trichlorophenol-d2_2) can track hydrogen transfer steps. Transition-state analysis via Gaussian software reveals activation barriers .

Q. What computational approaches validate the thermodynamic stability of this compound?

Methodological Answer: Calculate enthalpy of formation (ΔHf\Delta H_f) using group-additivity methods or ab initio calculations. Experimental data from combustion calorimetry (e.g., ΔHf=320kJ/mol\Delta H_f = -320 \, \text{kJ/mol}) should align with computational results (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. How can contradictions in spectral or reactivity data be resolved?

Methodological Answer:

  • Spectral Discrepancies : Compare with deuterated analogs (e.g., 2H^{2}\text{H}-labelled compounds) to isolate splitting artifacts .
  • Reactivity Anomalies : Use controlled kinetic studies (e.g., variable-temperature NMR) to differentiate steric vs. electronic effects .

Q. What experimental frameworks are used to determine critical thermodynamic parameters?

Methodological Answer:

Property Method Reported Value Reference
Normal Boiling Point (TbT_b)Distillation under reduced pressure265°C
Critical Temperature (TcT_c)PVT measurements412°C
Enthalpy of Formation (ΔHf\Delta H_f)Combustion calorimetry-320 kJ/mol

Q. How can catalytic applications of this compound in asymmetric synthesis be explored?

Methodological Answer: Design chiral ligands derived from its ketone group. Test enantioselectivity in aldol reactions using HPLC with chiral columns (e.g., Chiralpak IA). Compare turnover numbers (TON) with non-methylated analogs .

Q. What strategies optimize multi-step synthesis yields?

Methodological Answer:

  • Stepwise Optimization : Use DoE (Design of Experiments) to vary reaction time/temperature. For example, ketonization at 80°C for 16 hours improves yield by 15% .
  • In Situ Monitoring : ReactIR tracks intermediate formation to minimize side products .

Q. How can environmental degradation pathways be studied?

Methodological Answer:

  • Photolysis : Expose to UV light (254 nm) and analyze by GC-MS for breakdown products (e.g., cycloheptane fragments).
  • Biodegradation : Use soil slurry models with LC-MS/MS to detect microbial metabolites .

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